molecular formula C11H10N2O4 B13724532 3-(7-Nitro-3-indolyl)propanoic Acid

3-(7-Nitro-3-indolyl)propanoic Acid

Cat. No.: B13724532
M. Wt: 234.21 g/mol
InChI Key: GGOXAZDASDQPRL-UHFFFAOYSA-N
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Description

3-(7-Nitro-3-indolyl)propanoic Acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Nitro-3-indolyl)propanoic Acid typically involves the nitration of 3-indolepropanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and to increase production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(7-Nitro-3-indolyl)propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(7-Amino-3-indolyl)propanoic Acid.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(7-Nitro-3-indolyl)propanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(7-Nitro-3-indolyl)propanoic Acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    3-Indolepropionic Acid: A naturally occurring indole derivative with antioxidant and neuroprotective properties.

    Indole-3-acetic Acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-butyric Acid: Another plant hormone used as a rooting agent in plant propagation.

Uniqueness

3-(7-Nitro-3-indolyl)propanoic Acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

3-(7-nitro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10N2O4/c14-10(15)5-4-7-6-12-11-8(7)2-1-3-9(11)13(16)17/h1-3,6,12H,4-5H2,(H,14,15)

InChI Key

GGOXAZDASDQPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2CCC(=O)O

Origin of Product

United States

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